molecular formula C9H14IN3O2 B13540336 Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate

Cat. No.: B13540336
M. Wt: 323.13 g/mol
InChI Key: LKETUPSIYFEOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole core substituted with an iodine atom at the 4-position, an ethylamino group at the 2-position of the propanoate backbone, and a methyl ester moiety. This compound is structurally related to pyrazole derivatives used in medicinal chemistry and materials science, particularly in targeting enzyme inhibition or as intermediates in heterocyclic synthesis.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

methyl 2-(ethylamino)-3-(4-iodopyrazol-1-yl)propanoate

InChI

InChI=1S/C9H14IN3O2/c1-3-11-8(9(14)15-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3

InChI Key

LKETUPSIYFEOPD-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=C(C=N1)I)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core with Iodine Substitution

The initial step involves constructing the 4-iodo-1H-pyrazole ring system. Common synthetic routes include:

  • Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds: The pyrazole ring can be formed by reacting hydrazine derivatives with β-diketones or β-ketoesters under acidic or neutral conditions. To introduce the iodine substituent at the 4-position, electrophilic iodination is performed post-pyrazole formation using iodine or N-iodosuccinimide (NIS) under controlled conditions to achieve regioselectivity.

  • Direct iodination of preformed pyrazoles: Starting from 1H-pyrazole or 1-substituted pyrazoles, selective iodination at the 4-position can be achieved using NIS or iodine in the presence of oxidants or catalysts, ensuring minimal substitution at other positions.

Formation of the Propanoate Backbone

The propanoate side chain bearing the methyl ester is typically introduced via:

  • Alkylation of pyrazole nitrogen: The 1-position nitrogen of the pyrazole is alkylated with a suitable haloester such as methyl 2-bromopropanoate or methyl 2-chloropropanoate. This step is usually carried out under basic conditions (e.g., potassium carbonate in DMF) to favor nucleophilic substitution on the haloester, attaching the methyl propanoate moiety to the pyrazole ring.

Introduction of the Ethylamino Group

The ethylamino substituent at the 2-position of the propanoate chain can be installed by:

  • Nucleophilic substitution: Starting from methyl 2-halo-3-(4-iodo-1H-pyrazol-1-yl)propanoate, reaction with ethylamine leads to displacement of the halogen by the ethylamino group. This reaction is typically conducted in polar aprotic solvents like acetonitrile or DMF at moderate temperatures to promote substitution without side reactions.

  • Reductive amination: Alternatively, methyl 2-oxo-3-(4-iodo-1H-pyrazol-1-yl)propanoate can be reacted with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the ethylamino derivative via reductive amination.

Purification and Characterization

Following synthesis, the compound is purified by standard techniques such as column chromatography or recrystallization. Characterization is performed using:

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine + β-dicarbonyl compounds Formation of 1H-pyrazole core
2 Electrophilic iodination Iodine or N-iodosuccinimide (NIS) Introduction of iodine at 4-position
3 N-alkylation Methyl 2-halo-propanoate + base (K2CO3) Attachment of methyl propanoate to N1
4 Nucleophilic substitution or reductive amination Ethylamine + halo or oxo intermediate Introduction of ethylamino at 2-position

Research Discoveries and Notes

  • The iodination step is critical for regioselectivity; controlling reaction conditions prevents polyiodination or substitution at undesired positions on the pyrazole ring.

  • Alkylation of the pyrazole nitrogen must be carefully controlled to avoid O-alkylation or multiple substitutions, which can be minimized by choice of solvent and base.

  • The ethylamino substitution improves the compound's pharmacological properties, such as solubility and receptor binding, as suggested by analog studies of pyrazole derivatives with aminoalkyl side chains.

  • Patent literature on substituted pyrazolyl compounds highlights the importance of these synthetic strategies for producing anti-inflammatory and other bioactive agents, underscoring the relevance of this compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with a thiol can produce a thioether derivative.

Scientific Research Applications

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and ethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrazole-based esters and amino acid derivatives. Key analogues include:

Compound Name Substituents (Pyrazole Position) Functional Groups Key Differences
Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate 3,5-dimethyl Methyl ester, ethylamino Lack of iodine; methyl substituents
3-(4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid 4-ethyl, 3-methyl, 5-oxo Carboxylic acid, oxo group Oxidized pyrazole ring; carboxylic acid
(2S)-2-[2-[2,3-difluoro-4-]butanedioic acid Complex spirocyclic substituents Trifluoromethyl, carbamoyl groups Macrocyclic framework; fluorine atoms

Key Findings:

Electronic Effects: The 4-iodo substituent in Methyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate enhances electrophilic character compared to methyl-substituted analogues (e.g., Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate ). This iodine atom may facilitate halogen bonding in crystal structures or receptor interactions, a property absent in non-halogenated analogues.

Solubility and Stability: The methyl ester group improves solubility in organic solvents relative to carboxylic acid derivatives (e.g., 3-(4-ethyl-3-methyl-5-oxo-...benzoic acid ).

Synthetic Utility : Unlike the spirocyclic derivatives in EP 4374877 A2 , this compound lacks a macrocyclic framework, making it more suitable for straightforward functionalization or as a building block in linear syntheses.

Research Limitations:

  • This limits direct comparison of packing efficiency or intermolecular interactions with analogues.
  • Biological Activity: No in vitro or in vivo studies were found for this specific compound, contrasting with fluorinated spirocyclic derivatives in EP 4374877 A2 , which exhibit documented enzyme-binding properties.

Biological Activity

Methyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features, including an ethylamino group and a pyrazole ring substituted with an iodine atom. This compound has garnered attention for its potential biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.

The molecular formula of this compound is C₉H₁₄I₃N₃O₂, with a molecular weight of approximately 323.13 g/mol. The presence of the iodine atom enhances its chemical reactivity, making it suitable for various nucleophilic substitution reactions and other transformations typical of amines.

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit several pharmacological activities:

  • Anti-inflammatory Effects : Compounds containing pyrazole rings are known for their anti-inflammatory properties. Research indicates that this compound may inhibit key inflammatory pathways, potentially through enzyme inhibition.
  • Analgesic Activity : Similar to other pyrazole derivatives, it may also demonstrate analgesic effects, making it a candidate for pain management therapies .
  • Antimicrobial Properties : Initial findings point towards antimicrobial activity against various pathogens, suggesting its utility in treating infections .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and ethylamino group play crucial roles in these interactions, influencing the compound’s biological activity .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar pyrazole derivatives. The following table summarizes the structural and functional differences:

Compound NameMolecular FormulaKey Features
This compoundC₉H₁₄I₃N₃O₂Ethylamino group and iodine substitution
Ethyl 2-(4-iodo-3-methylpyrazol-1-yl)propanoateC₉H₁₃I₃N₂O₂Lacks ethylamino group
Methyl 2-amino-3-methylpyrazoleC₇H₈N₂O₂Simpler structure without iodine

This table illustrates how the presence of both an ethylamino group and an iodine atom in this compound may enhance its biological activity compared to other derivatives.

Case Studies

Case studies focusing on related pyrazole compounds provide insights into their biological activities:

  • Anti-inflammatory Activity : A study on pyrazole derivatives demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory effects similar to those hypothesized for this compound .
  • Antimicrobial Effects : Research on 3,4-diaryl pyrazoles showed promising results against various fungal pathogens, supporting the idea that this compound could possess similar antimicrobial properties .

Q & A

Basic Questions

Q. What are the key synthetic strategies for Methyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Alkylation of ethylamine with a halogenated precursor (e.g., bromo- or iodopropanoate ester) under basic conditions to introduce the ethylamino group .
  • Step 2 : Substitution of the pyrazole ring at the 4-position with iodine. This may require electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst .
  • Step 3 : Esterification or transesterification to stabilize the final product. Solvents like DMF or THF and bases such as K₂CO₃ are often employed to optimize yields .

Q. How is this compound structurally characterized?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ethylamino group and pyrazole ring substitution pattern. The iodine atom’s deshielding effect on adjacent protons is critical for structural assignment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the spatial arrangement of the iodo-pyrazole moiety .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize assays based on pyrazole derivatives' known activities:

  • Enzyme Inhibition : Test against kinases or phosphatases using fluorometric or colorimetric assays (e.g., ATPase activity assays) .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT or resazurin assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the target compound?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance iodine substitution reactivity compared to protic solvents .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) to accelerate iodination. Kinetic studies via in-situ IR spectroscopy can identify rate-limiting steps .
  • Temperature Control : Maintain 60–80°C during iodination to balance reaction rate and byproduct formation .

Q. How to resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., iodine vs. chloro groups) on target binding using molecular docking .
  • Dose-Response Studies : Replicate assays across multiple concentrations to distinguish true activity from assay noise .
  • Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends in activity across analogs .

Q. How to design a comparative study between this compound and its non-iodinated analogs?

  • Methodological Answer :

  • Synthetic Controls : Synthesize analogs with hydrogen or methyl groups at the pyrazole 4-position .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition or antimicrobial activity assays. Use ANOVA to assess statistical significance .
  • Computational Modeling : Perform DFT calculations to evaluate iodine’s electronic effects on binding affinity .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands) to quantify affinity for suspected targets .
  • Kinetic Studies : Stopped-flow fluorescence to measure binding/unbinding rates .
  • Pathway Analysis : RNA-seq or proteomics to identify downstream effects in treated cells .

Q. How to address challenges in regioselective iodination during synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the ethylamino moiety) to steer iodination to the pyrazole 4-position .
  • Electrophilic Aromatic Substitution (EAS) : Optimize iodine source (e.g., ICl vs. NIS) and solvent polarity to favor para-substitution .
  • Post-Reaction Analysis : LC-MS/MS to monitor regioselectivity and quantify byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.